Thyroxine glucuronide
CAS No.: 21462-56-6
Cat. No.: VC21351671
Molecular Formula: C21H19I4NO10
Molecular Weight: 953.0 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 21462-56-6 |
---|---|
Molecular Formula | C21H19I4NO10 |
Molecular Weight | 953.0 g/mol |
IUPAC Name | (2S,3S,4S,5R,6S)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C21H19I4NO10/c22-8-1-6(3-12(26)19(30)31)2-9(23)16(8)34-7-4-10(24)17(11(25)5-7)35-21-15(29)13(27)14(28)18(36-21)20(32)33/h1-2,4-5,12-15,18,21,27-29H,3,26H2,(H,30,31)(H,32,33)/t12-,13-,14-,15+,18-,21+/m0/s1 |
Standard InChI Key | RGHRJBIKIYUHEV-OBOXGAGSSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)I)I)C[C@@H](C(=O)O)N |
SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |
Canonical SMILES | C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)I)I)CC(C(=O)O)N |
Appearance | White to Pale Yellow Solid |
Melting Point | >169°C |
Chemical Structure and Properties
Thyroxine glucuronide is a phenylalanine derivative formed through conjugation of thyroxine with glucuronic acid at the phenolic hydroxyl group. This compound has the molecular formula C21H19I4NO10 and a molecular weight of 953.0 g/mol . The IUPAC name for thyroxine glucuronide is (2S,3S,4S,5R)-6-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, while common synonyms include L-Thyroxine glucuronide and Levothyroxine Phenolic Glucuronide .
The chemical structure of thyroxine glucuronide includes the original thyroxine molecule's tetra-iodinated tyrosine derivative framework with the addition of a glucuronic acid moiety attached via the phenolic hydroxyl group. This conjugation significantly increases the compound's water solubility, facilitating its excretion through bile.
Physical and Chemical Characteristics
Table 1: Physical and Chemical Properties of Thyroxine Glucuronide
Property | Value |
---|---|
Molecular Formula | C21H19I4NO10 |
Molecular Weight | 953.0 g/mol |
Chemical Classification | Phenolic glucuronide; Conjugated metabolite |
Solubility | Enhanced water solubility compared to unconjugated thyroxine |
Biological Origin | Metabolite of thyroxine via glucuronidation |
Structural Features | Contains four iodine atoms and glucuronic acid moiety |
Biochemical Pathway and Metabolism
Formation of Thyroxine Glucuronide
Thyroxine glucuronide is primarily formed in the liver through the enzymatic process of glucuronidation. This reaction is catalyzed by uridine diphosphate glucuronosyltransferase (UGT), which transfers a glucuronic acid moiety from UDP-glucuronic acid to the phenolic hydroxyl group of thyroxine . The process of glucuronidation represents one of several metabolic pathways for thyroxine, alongside deiodination and sulfation .
In the liver, thyroxine undergoes two major metabolic pathways: deiodination and conjugation . Deiodination leads to the formation of the biologically active 3,3',5-triiodothyronine (T3) or inactive reverse T3 (rT3) and further deiodinated metabolites. Conjugation, meanwhile, leads to the formation of either glucuronide or sulfate conjugates . These conjugated metabolites are then excreted through the bile duct into the intestine, where portions of the glucuronides may be hydrolyzed, allowing for potential reabsorption of thyroxine .
Enterohepatic Circulation
A distinguishing feature of thyroxine glucuronide metabolism is its participation in enterohepatic circulation. Unlike other metabolic pathways that lead to irreversible clearance, glucuronidation is a reversible process which represents a first step in the enterohepatic circulation of thyroxine . After excretion into the intestine via bile, thyroxine glucuronide can be hydrolyzed by intestinal β-glucuronidase enzymes, releasing free thyroxine that can be reabsorbed into the bloodstream. This process creates a reservoir of hormone that can be reclaimed when needed, contributing to the maintenance of thyroid hormone homeostasis .
Species Differences in Thyroxine Metabolism
One of the most significant findings regarding thyroxine glucuronide concerns the marked species differences in its formation. Studies comparing thyroxine metabolism in rat and human hepatocytes have revealed substantial differences in the relative importance of different metabolic pathways .
In sandwich-cultured rat hepatocytes (SCRH), basal metabolite concentrations were found to be 13 times higher in the medium compared to sandwich-cultured human hepatocytes (SCHH) . Moreover, the distribution of metabolites differs dramatically between species. In rat hepatocytes, thyroxine glucuronide accounts for 91.6% of the metabolites detected in the medium, while thyroxine sulfate and deiodinated products (T3 + rT3) account for only 3.6% and 4.9%, respectively . In stark contrast, in human hepatocytes, thyroxine glucuronide represents merely 5.3% of the metabolites, with deiodinated products dominating at 90.3% .
Table 2: Distribution of Thyroxine Metabolites in Rat and Human Hepatocytes
Metabolite | Rat Hepatocytes (%) | Human Hepatocytes (%) |
---|---|---|
Thyroxine Glucuronide | 91.6 | 5.3 |
Thyroxine Sulfate | 3.6 | 4.4 |
T3 + rT3 (Deiodinated Products) | 4.9 | 90.3 |
These data suggest that glucuronidation is a more important pathway for thyroxine metabolism in rats, while deiodination appears to be the favored pathway in humans under normal conditions . This species difference has significant implications for the extrapolation of findings from rodent studies to humans, particularly in the context of thyroid disruption research.
Factors Affecting Thyroxine Glucuronidation
Xenobiotic Induction
The rate of thyroxine glucuronidation can be significantly influenced by exposure to certain xenobiotics, particularly those that induce hepatic UGT enzymes. Studies have demonstrated that polychlorinated biphenyls (PCBs), such as 2,2′,4,4′,5,5′-hexachlorobiphenyl (PCB 153), can induce thyroxine glucuronide formation in both rat and human hepatocytes .
In one study, treatment with PCB 153 was found to induce thyroxine glucuronide in the medium of both rat and human hepatocytes, while thyroxine sulfate and deiodinated products were changed to a much lesser degree . These findings suggest that while baseline thyroxine glucuronidation is greater in rats compared to humans, with xenobiotic induction, glucuronidation can become a primary route of thyroxine metabolism in both species .
Pharmacological Relevance
Understanding thyroxine glucuronidation has important implications for thyroid hormone replacement therapy. Levothyroxine, a synthetic form of thyroxine, is widely used to treat hypothyroidism . As a medication, levothyroxine undergoes the same metabolic processes as endogenous thyroxine, including glucuronidation in the liver. Factors affecting this metabolic pathway could potentially influence the efficacy and dosing requirements of levothyroxine therapy .
Table 3: Factors Affecting Thyroxine Glucuronidation and Their Effects
Factor | Effect on Thyroxine Glucuronidation | Proposed Mechanism |
---|---|---|
PCB 153 (Xenobiotic) | Increased formation | Induction of hepatic UGT enzymes |
Hypothyroidism | Altered glucuronidation | Changes in enzymatic activity and tissue-specific effects |
Hyperthyroidism | Altered glucuronidation | Changes in enzymatic activity and tissue-specific effects |
Species Differences | Higher baseline in rats vs. humans | Different relative expression/activity of UGTs vs. deiodinases |
Individual Variation | Variable rates of glucuronidation | Genetic polymorphisms in UGT enzymes |
Biological and Clinical Significance
Implications for Thyroid Disruption
The significant species differences in thyroxine metabolism have important implications for the assessment of thyroid-disrupting chemicals. Compounds that induce UGT enzymes may have more pronounced effects on thyroid function in rats, where glucuronidation is a major pathway, compared to humans, where deiodination predominates .
Turnover and Half-life Considerations
Analytical Considerations
The detection and quantification of thyroxine glucuronide present technical challenges due to the compound's structural complexity and relatively low concentrations in biological samples. Modern analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled more sensitive and specific detection of thyroid hormone metabolites, including thyroxine glucuronide .
Methodological advances have established specific and reliable techniques for measurement of endogenous and stable isotopically labeled thyroid hormones in serum with a high degree of precision and accuracy . These methods typically achieve lower limits of quantification (LLOQ) around 0.1 ng/ml for thyroid hormones and their metabolites, with intra-day precision values better than 5.9% and accuracy between 93.0% and 105.5% .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume